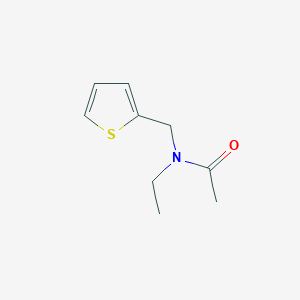![molecular formula C16H24N2O2 B7515304 2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione, commonly known as EPPIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPIC is a tetrahydroisoindole derivative that has been synthesized using a variety of methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
EPPIC's mechanism of action involves its interaction with dopamine receptors, particularly the D2 receptor. EPPIC binds to the D2 receptor and acts as a partial agonist, meaning that it activates the receptor to a lesser extent than a full agonist. This results in a modulatory effect on dopamine signaling, which can have both antipsychotic and antidepressant effects. EPPIC also modulates the levels of other neurotransmitters, such as serotonin and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects:
EPPIC has been found to have both antipsychotic and antidepressant effects in preclinical studies. EPPIC's interaction with dopamine receptors results in a decrease in dopamine signaling, which can reduce the symptoms of psychosis. EPPIC's modulation of other neurotransmitters, such as serotonin and norepinephrine, can also have antidepressant effects. EPPIC has been found to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
EPPIC's advantages for lab experiments include its high affinity for dopamine receptors, which makes it a useful tool for studying dopamine signaling. EPPIC's modulation of other neurotransmitters, such as serotonin and norepinephrine, also makes it useful for studying mood regulation. EPPIC's limitations for lab experiments include its potential toxicity and the need for further research to determine its efficacy and safety in humans.
Future Directions
For EPPIC research include further preclinical studies to determine its efficacy and safety in animal models. Clinical trials in humans are also needed to determine its potential as an antipsychotic and antidepressant agent. Additionally, further studies are needed to understand EPPIC's mechanism of action and its interaction with other neurotransmitter systems. EPPIC's potential as a tool for studying dopamine signaling and mood regulation also warrants further investigation.
Synthesis Methods
EPPIC can be synthesized using various methods, including the Mannich reaction and reductive amination. The Mannich reaction involves the condensation of an aldehyde, ketone, or imine with a primary or secondary amine and a formaldehyde or a derivative of formaldehyde. Reductive amination involves the condensation of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. EPPIC has been synthesized using both methods, with varying yields and purity.
Scientific Research Applications
EPPIC has been studied for its potential therapeutic applications, including its use as an antipsychotic and antidepressant agent. EPPIC has been found to have a high affinity for dopamine receptors, particularly the D2 receptor, which is a target for antipsychotic drugs. EPPIC has also been found to modulate the levels of other neurotransmitters, such as serotonin and norepinephrine, which are involved in mood regulation. EPPIC has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
properties
IUPAC Name |
2-[(2-ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-12-7-5-6-10-17(12)11-18-15(19)13-8-3-4-9-14(13)16(18)20/h3-4,12-14H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHCQBSXVNBVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CN2C(=O)C3CC=CCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)

![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)

![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)

![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)